Dns-chol

Descripción general

Descripción

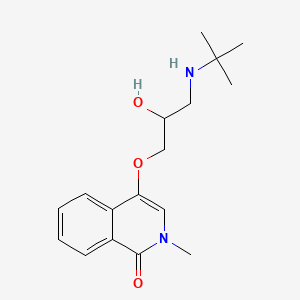

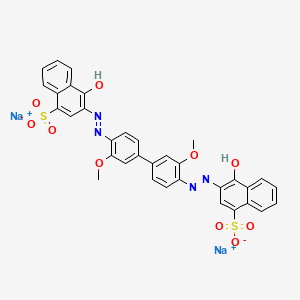

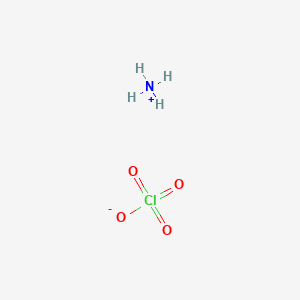

(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate, also known as (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate, is a useful research compound. Its molecular formula is C17H26ClN3O6S and its molecular weight is 435.9 g/mol. The purity is usually 95%.

The exact mass of the compound (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Espectroscopia de fluorescencia

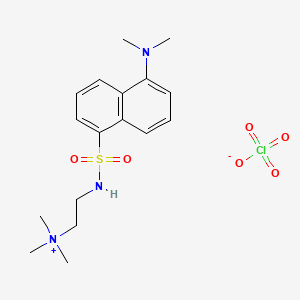

“Dns-chol” sirve como una sonda fluorescente debido a su capacidad para emitir luz cuando se excita con una longitud de onda particular. Esta propiedad se utiliza en la espectroscopia de fluorescencia para estudiar la estructura y la dinámica de las moléculas. La emisión del compuesto a 580 nm en etanol lo convierte en una herramienta valiosa para investigar sistemas biológicos {svg_1}.

Estudios de interacción entre proteolípidos y receptores

En neurobiología, “this compound” se utiliza para explorar las interacciones entre los proteolípidos receptores y varios ligandos. Esta aplicación es particularmente relevante en el estudio del órgano eléctrico de Electrophorus electricus, donde ayuda a comprender los mecanismos de transducción de señales {svg_2}.

Nanotecnología del ADN

El compuesto es instrumental en la nanotecnología del ADN, donde ayuda a controlar la agregación de nanoestructuras de ADN modificadas con colesterol. Esto es crucial para diseñar nanodispositivos basados en ADN que interactúen con membranas biológicas e imiten la función de las proteínas de membrana naturales {svg_3}.

Sistemas de administración de fármacos

“this compound” se emplea en el desarrollo de sistemas de administración de fármacos. Su capacidad para unirse a los lípidos permite la creación de conjugados lípido-ADN utilizados en la administración dirigida de fármacos, mejorando la eficacia y la especificidad de los agentes terapéuticos {svg_4}.

Biosensado

Las propiedades fluorescentes del compuesto lo convierten en un excelente candidato para aplicaciones de biosensado. Se puede utilizar para detectar la presencia de moléculas o iones específicos dentro de una muestra, proporcionando un método no invasivo para el diagnóstico y la investigación {svg_5}.

Mimetismo de proteínas de membrana

“this compound” facilita la creación de nanopores de ADN que se autoinsertan en las membranas lipídicas, induciendo corrientes iónicas similares a los canales iónicos proteicos naturales. Esta aplicación tiene implicaciones significativas para comprender el transporte de iones a través de las membranas celulares {svg_6}.

Reconocimiento de la superficie de las histonas

En epigenética, “this compound” se utiliza como una molécula huésped para hospedadores macrocíclicos multivalentes en el reconocimiento de la superficie de las histonas. Esto ayuda en el estudio de las interacciones ADN-proteína y la regulación de la expresión génica {svg_7}.

Síntesis de moléculas orgánicas complejas

Por último, “this compound” es un reactivo de partida en la síntesis de moléculas orgánicas complejas como las piridinas 2,6-disustituidas y las bipiridinas. Estos compuestos tienen diversas aplicaciones en química medicinal y ciencia de materiales {svg_8}.

Mecanismo De Acción

The mechanism of action involves DMN’s interaction with receptor proteolipids. It binds to specific sites, leading to fluorescence. Its cooperative interaction with the receptor proteolipid has been observed, and it competes with molecules like acetylcholine , dimethyl-d-tubocurarine , and decamethonium for binding sites .

Propiedades

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl-trimethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N3O2S.ClHO4/c1-19(2)16-10-6-9-15-14(16)8-7-11-17(15)23(21,22)18-12-13-20(3,4)5;2-1(3,4)5/h6-11,18H,12-13H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALGRPFYCOBGHM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187067 | |

| Record name | Dns-chol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33423-98-2 | |

| Record name | Dns-chol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033423982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dns-chol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dansylaminoethyl trimethylammoniumperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (Dns-chol) interact with the cholinergic receptor, and what are the downstream effects observed?

A1: this compound exhibits a unique interaction profile with the cholinergic receptor. Studies utilizing receptor-rich membrane fragments from Torpedo electric organ revealed that this compound binds to both the cholinergic receptor site and secondary sites. [, ] Binding to the receptor site is characterized by changes in this compound fluorescence emission properties depending on the nature of the cholinergic ligand (agonist or antagonist) bound to the receptor. [] This property makes this compound a valuable tool for studying ligand-receptor interactions. Furthermore, this compound binding is influenced by the presence of local anesthetics and calcium ions, indicating its sensitivity to factors modulating receptor affinity. []

Q2: The research mentions that (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (this compound) interacts with two classes of sites in membrane fragments. Can you elaborate on this?

A2: this compound interacts with both the cholinergic receptor site and secondary, non-receptor sites within membrane fragments. [, ] This interaction is detectable through changes in this compound's fluorescence properties. Binding to the receptor site itself elicits a distinct fluorescence signal. Interestingly, the fluorescence emission of this compound bound to secondary sites changes depending on the type of cholinergic ligand (agonist or antagonist) occupying the receptor site. [] This suggests an allosteric link between the receptor site and the secondary binding sites of this compound, providing a nuanced understanding of ligand-receptor interactions and the membrane environment.

Q3: How is (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (this compound) used to study the structure and function of the cholinergic receptor?

A3: this compound serves as a fluorescent probe, providing insights into the cholinergic receptor's structure and function. [] By observing this compound's fluorescence changes upon binding to the receptor proteolipid extracted from Electrophorus electricus electric organ, researchers can investigate ligand-receptor interactions. [] For instance, the competitive binding of acetylcholine, dimethyl-d-tubocurarine, and decamethonium against this compound for receptor binding sites can be monitored, revealing information about the receptor's binding affinities and pharmacological profile. []

Q4: Can you describe the use of (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (this compound) in studying enzyme kinetics?

A4: While primarily known for its interaction with the cholinergic receptor, a study highlighted the use of this compound in enzyme kinetic studies. [] Specifically, it was used as a potent reversible inhibitor of horse serum butyrylcholinesterase (BuChE). [] The observed mixed-type inhibition at low substrate concentrations and competitive inhibition at high substrate concentrations, as revealed through this compound's effects, provided evidence supporting the existence of a peripheral regulatory site on BuChE, advancing our understanding of the enzyme's kinetic mechanism. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.